molecular formula C11H18ClNO B1421623 [1-(4-Ethoxyphenyl)ethyl]methylamine hydrochloride CAS No. 1269099-42-4

[1-(4-Ethoxyphenyl)ethyl]methylamine hydrochloride

Cat. No. B1421623
CAS RN: 1269099-42-4
M. Wt: 215.72 g/mol
InChI Key: SMBJLOBSWIMBKP-UHFFFAOYSA-N
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Description

“[1-(4-Ethoxyphenyl)ethyl]methylamine hydrochloride” is a chemical compound with the CAS Number: 1269099-42-4. It has a linear formula of C11 H17 N O . Cl H . The molecular weight of this compound is 215.72 . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H17NO.ClH/c1-4-13-11-7-5-10(6-8-11)9(2)12-3;/h5-9,12H,4H2,1-3H3;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . The molecular weight of this compound is 215.72 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Related Compounds : A study by L. Dan (2006) focuses on the synthesis of compounds related to [1-(4-Ethoxyphenyl)ethyl]methylamine hydrochloride, emphasizing the process of Sulfide etherification and Aminating reactions.

  • Chemical Reactions and Derivatives : The work of Shingo Sato et al. (1999) explores the condensation reactions involving similar compounds, which could be applied to understanding the reactivity of this compound.

  • Synthesis of Biphenyl Derivatives : Research by Goldschmidt & Modderman (2010) delves into the preparation of N-alkylated biphenyl derivatives, relevant to the synthesis pathways of this compound.

Pharmacological Research

  • Neurotransmitter Uptake Inhibition : Yardley et al. (1990) investigated derivatives of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine for neurotransmitter uptake inhibition, which might offer insights into the pharmacological actions of this compound (Yardley et al., 1990).

Chemical Analysis and Characterization

  • Spectral and Structural Analysis : The synthesis and analysis of new ethyl hydrogen [(methoxyphenyl)(methylamino) methyl] phosphonate derivatives by M. Djenane et al. (2019) provide a model for understanding the spectral properties and potential applications of this compound.

  • Crystallographic Study : Research by M. Datta et al. (1994) on the structural investigation of related compounds could aid in determining the crystal structure of this compound.

properties

IUPAC Name

1-(4-ethoxyphenyl)-N-methylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-4-13-11-7-5-10(6-8-11)9(2)12-3;/h5-9,12H,4H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMBJLOBSWIMBKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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